Bomin-3

Description

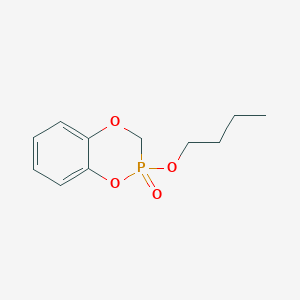

Structure

3D Structure

Properties

IUPAC Name |

2-butoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P/c1-2-3-8-14-16(12)9-13-10-6-4-5-7-11(10)15-16/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJHCIRTIZORLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP1(=O)COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Bomin 3

Established Synthetic Pathways for Bomin-3

The synthesis of Bomin-3 and related benzodioxaphosphorine derivatives typically involves the construction of the heterocyclic phosphorus-containing ring system.

Key Intermediate Synthesis and Precursor Chemistry

The primary precursors identified for the synthesis of Bomin-3 include 1,2-Benzenediol (also known as Catechol), Butanol, and 2-chloro-2,3-dihydro-1,4,2-benzodioxaphosphinine 2-oxide. organic-chemistry.org The formation of the benzodioxaphosphorine core often initiates from catechol derivatives, which provide the o-phenylene dioxy moiety. The phosphorus atom is typically introduced via a phosphorus halide, such as a chlorophosphine derivative.

For instance, the synthesis of 2-methoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfide, a related benzodioxaphosphorine, utilizes 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-sulfide as a key intermediate. nih.gov This highlights the importance of chlorinated phosphine (B1218219) derivatives in establishing the phosphorus-oxygen bonds within the heterocyclic ring.

Reaction Mechanisms and Conditions

The formation of Bomin-3 from its precursors likely proceeds via nucleophilic substitution reactions. In the general synthesis of 2-alkoxy-4H-1,3,2-benzodioxaphosphorin-2-sulfides, for example, 2-chloro-4H-1,3,2-benzodioxaphosphorin-2-sulfide reacts with corresponding alkanols (such as methanol (B129727) for the methoxy (B1213986) derivative) in the presence of a base, like potassium carbonate. nih.gov This reaction is typically carried out at room temperature. nih.gov

Exploration of Novel Synthetic Routes and Methodologies

While specific novel synthetic routes solely for Bomin-3 are not extensively detailed in publicly available literature beyond its established patent, the field of organic synthesis continuously explores new methodologies for complex chemical compounds, including phosphorus heterocycles. Research in this area focuses on improving efficiency, sustainability, and selectivity. Novel synthetic approaches often involve:

Cascade Reactions: One-pot transformations that form multiple bonds and rings in a single sequence. rsc.org

Catalysis: Development of new catalysts (e.g., transition metal catalysts, organocatalysts) to facilitate reactions under milder conditions, with higher yields and improved stereoselectivity. wikipedia.org

Flow Chemistry: Utilizing continuous flow reactors for enhanced control over reaction parameters, improved safety, and scalability.

Green Chemistry Principles: Employing environmentally benign solvents, reducing waste, and using renewable raw materials. rsc.org

These advancements in general synthetic chemistry can be applied to develop more efficient and sustainable routes for compounds like Bomin-3, potentially bypassing multi-step processes or hazardous reagents.

Design and Synthesis of Bomin-3 Analogues and Derivatives

The chemical derivatization of Bomin-3 and its parent benzodioxaphosphorine scaffold is crucial for exploring structure-activity relationships and developing new compounds with tailored properties.

Structure-Activity Relationship (SAR) Studies of Modified Structures

Bomin-3 and other benzodioxaphosphorines are recognized for their inhibitory activity against carboxylesterases (CEs). uni.luwikipedia.orgrsc.org SAR studies aim to understand how modifications to the chemical structure influence this biological activity. For CE inhibitors, the mechanism often involves the attack of the enzyme's serine Oγ on a phosphate (B84403) atom, forming a covalent bond. nih.gov

Key aspects investigated in SAR studies for benzodioxaphosphorine-based CE inhibitors include:

Substituents on the Phosphorus Atom: Varying the alkoxy group (e.g., from butoxy in Bomin-3 to methoxy or octyl) can alter the compound's interaction with the enzyme's active site, affecting potency and selectivity. For instance, 2-substituted-2-oxo-4H-1,3,2-benzodioxaphosphorines, such as 2-octyl-2-oxo-4H-1,3,2-benzodioxaphosphorine and 2-(o-cresyl)-2-oxo-4H-1,3,2-benzodioxaphosphorine (CBDP), have been studied as CE inhibitors. nih.gov

Modifications to the Benzene (B151609) Ring: Introducing different substituents (e.g., halogens) on the benzene ring can influence the electronic and steric properties of the molecule, thereby impacting its binding affinity and inhibitory strength. Quantitative Structure-Activity Relationship (QSAR) analysis is a computational tool used to correlate molecular structure with activity, aiding in the rational design of new inhibitors. nih.govfrontiersin.orgresearchgate.net

The "Bomins" class of benzodioxaphosphorines has demonstrated approximately 10-fold greater selectivity for carboxylesterases compared to other enzymes. wikipedia.orgrsc.org

Development of Phosphorylated and Related Benzodioxaphosphorine Analogues

The term "phosphorylated" is inherent to the structure of Bomin-3 itself, as it contains a phosphoryl group (P=O). The development of analogues often involves modifying this phosphorus-containing moiety or introducing additional phosphate groups.

Examples of such derivatization within the benzodioxaphosphorine framework include:

Varying Alkoxy Groups: As mentioned, the synthesis of 2-alkoxy derivatives by reacting the corresponding 2-chloro-benzodioxaphosphorine intermediate with various alkanols is a direct route to analogues with different alkyl chains attached to the phosphorus atom. nih.gov

Phosphorylation of Other Sites: While Bomin-3 already features a phosphoryl group, research into phosphorylated analogues in general organic chemistry involves introducing phosphate groups at different positions within a molecule to alter its properties, such as water solubility or metabolic stability. mdpi.combeilstein-journals.org For instance, strategies for the synthesis of phosphorylated compounds often involve the use of phosphorylating agents like tetrabenzyl pyrophosphate. mdpi.combeilstein-journals.org

Benzodioxaphosphorine Analogues with Different Ring Systems: Expanding or modifying the heterocyclic ring or the fused aromatic system can lead to novel benzodioxaphosphorine analogues with potentially altered biological activities.

The design and synthesis of these analogues are driven by the desire to improve potency, selectivity, and other pharmacological properties, building upon the foundational understanding of compounds like Bomin-3.

Strategies for Chemical Library Expansion

Chemical libraries are extensive collections of diverse small molecules that serve as invaluable resources in drug discovery and chemical biology for identifying new therapeutic agents and exploring chemical space. openaccessjournals.comwikipedia.org These libraries are designed to encompass a broad range of chemical structures and properties, facilitating high-throughput screening against biological targets. openaccessjournals.com Strategies for expanding chemical libraries typically focus on increasing chemical diversity, which can be achieved either by introducing entirely new chemical entities or by further enumerating already present scaffolds. rjsocmed.com The goal is to maximize the coverage of chemical space, thereby increasing the likelihood of discovering novel compounds with desired biological activities. openaccessjournals.com While Bomin-3, as a selective irreversible inhibitor of carboxylesterases, possesses defined biological activity and a unique chemical structure (a benzodioxaphosphorine), detailed research findings or specific strategies outlining its direct role in the expansion of chemical libraries, such as serving as a scaffold for combinatorial synthesis or being part of a targeted library design, are not explicitly documented in the provided public domain information. However, compounds with known biological activity like Bomin-3 are often considered valuable starting points for lead optimization and the generation of analogous compounds within broader chemical library initiatives. openaccessjournals.com

Molecular Mechanisms of Action and Target Engagement of Bomin 3

Elucidation of Specific Molecular Targets and Selectivity

Bomin-3 belongs to a group of cyclic phosphoric acid derivatives known as benzodioxaphosphorines, which also includes Bomin-1 and Bomin-2 aacrjournals.orgresearchgate.net. This class of compounds exhibits a notable selectivity profile towards carboxylesterases.

Studies have demonstrated that benzodioxaphosphorines, including Bomin-3, effectively inhibit rat liver carboxylesterase at concentrations approximately tenfold lower than those required to inhibit human erythrocyte acetylcholinesterase and horse serum butyrylcholinesterase aacrjournals.org. This indicates a preferential targeting of carboxylesterases over other cholinesterases. Furthermore, these compounds did not inhibit recombinant rat carboxylesterase (rCE) at concentrations up to 100 µmol/L, suggesting a nuanced selectivity even within the carboxylesterase family aacrjournals.org.

Carboxylesterases themselves are hydrolases that catalyze the breakdown of carboxylic esters and are broadly classified into categories (A, B, and C) based on their inhibition patterns by organophosphates ebi.ac.uk. Bomin-3's classification as an organophosphorus compound and its inhibitory action align with this enzymatic class latoxan.com.

Table 1: Comparative Inhibition Selectivity of Benzodioxaphosphorines (including Bomin-3)

| Enzyme Target | Relative Inhibition Concentration (vs. Rat Liver Carboxylesterase) | Source |

| Rat Liver Carboxylesterase | 1x | aacrjournals.org |

| Human Erythrocyte Acetylcholinesterase | ~10x higher | aacrjournals.org |

| Horse Serum Butyrylcholinesterase | ~10x higher | aacrjournals.org |

A defining characteristic of Bomin-3 is its mechanism of irreversible inhibition latoxan.com. Irreversible inhibitors typically form robust, often covalent, bonds with their target enzyme, leading to a permanent alteration of the enzyme's structure or a blockage of its active site aatbio.comlibretexts.org. This strong, stable interaction prevents the inhibitor from dissociating, meaning the enzyme's function is not restored even when excess substrate is introduced aatbio.com. The process commonly involves a chemical reaction between the inhibitor and a specific amino acid residue located within the enzyme's active site aatbio.com. In the context of enzyme kinetics, the efficiency of an irreversible inhibitor is often quantified by the ratio k_inact/K_I, where k_inact represents the maximum rate of inactivation and K_I is the kinetic binding constant assayquant.comenzymlogic.com.

Further insights into the enzymatic inhibitory activity of benzodioxaphosphorines were provided by studies evaluating related compounds. For instance, a compound identified as "compound 3" within the same research context as Bomin-3, demonstrated differential inhibition of human intestinal carboxylesterase (hiCE) and rat carboxylesterase (rCE) aacrjournals.org. At a concentration of 50 µmol/L, this compound achieved 97% inhibition of hiCE while inhibiting rCE by 67% aacrjournals.org. This suggests a preferential inhibitory effect on hiCE, highlighting the potential for fine-tuned selectivity within the carboxylesterase family by these compounds.

Table 2: Differential Inhibition of Carboxylesterases by a Bomin-3 Related Compound (Compound 3)

| Enzyme Target | % Inhibition (at 50 µmol/L) | Source |

| Human Intestinal Carboxylesterase (hiCE) | 97% | aacrjournals.org |

| Rat Carboxylesterase (rCE) | 67% | aacrjournals.org |

In Vitro Mechanistic Studies of Enzyme Kinetics

Understanding the enzyme kinetics of Bomin-3's interaction with its targets provides crucial insights into the precise control of biochemical reactions biochemistryconferences.com. Irreversible inhibition, as exhibited by Bomin-3, is generally understood as a two-step process: an initial, affinity-driven binding step followed by a time-dependent inactivation step involving the formation of a covalent bond enzymlogic.com.

The inhibition constant (K_i) serves as a quantitative measure of an inhibitor's binding affinity to an enzyme; a lower K_i value indicates a stronger inhibitory potency libretexts.orgsciencesnail.com. K_i is essentially a dissociation constant, specifically reflecting the equilibrium of the inhibitor binding to the enzyme sciencesnail.com. For irreversible inhibitors like Bomin-3, kinetic analyses often focus on determining the k_inact/K_I ratio. In this context, K_I represents the kinetic binding constant for the initial, reversible binding step before the irreversible inactivation occurs enzymlogic.com. While specific K_i values for Bomin-3 were not explicitly detailed in the provided search results, the methodology for their determination in irreversible inhibition studies is well-established, involving analysis of the dependence of the observed inactivation rate (k_obs) on inhibitor concentration, where a non-linear relationship with a zero y-intercept is characteristic of irreversible binding assayquant.comenzymlogic.com.

Interrogation of Downstream Biochemical and Cellular Pathways

The inhibition of carboxylesterases by Bomin-3 has significant implications for various downstream biochemical and cellular pathways, given the broad substrate specificity and physiological roles of CEs. Carboxylesterases are involved in the metabolism of both exogenous (xenobiotics) and endogenous compounds, influencing detoxification, metabolic activation, and lipid homeostasis. americanpharmaceuticalreview.combiomolther.orgnih.govjournalspub.commdpi.comnih.govxiahepublishing.comatsjournals.org

Impact on Key Metabolic Pathway Regulation

Carboxylesterases play a critical role in the regulation of key metabolic pathways, particularly those involving lipids. Human carboxylesterase 1 (CES1), a prominent subtype, is essential for the hydrolysis of endogenous esters such as triacylglycerol, 2-arachidonylglycerol, and cholesteryl esters. nih.govxiahepublishing.com Inhibition of CES1, as would be the case with Bomin-3, can lead to dysregulation in lipid metabolism. Research indicates that CES1 dysfunction or inhibition may contribute to conditions such as atherosclerosis, hypercholesterolemia, and obesity. nih.govxiahepublishing.com

Specifically, hepatic CES1 has been shown to hydrolyze triglycerides and promote fatty acid oxidation, thereby maintaining lipid homeostasis. xiahepublishing.com Therefore, the inhibition of CES1 by Bomin-3 would impede these processes, potentially leading to lipid accumulation and altered energy metabolism. Furthermore, studies on the impact of CES1 on immune cells reveal its influence on metabolic profiles. For instance, pharmacological inhibition of CES1 in mononuclear myeloid cells, such as dendritic cells (DCs), leads to an enhanced inflammatory phenotype characterized by impaired mitochondrial respiration and reduced intracellular amino acid levels. oup.com Conversely, overexpression of human CES1 results in a less inflammatory DC phenotype. oup.com This suggests that Bomin-3's inhibition of CEs could modulate cellular metabolic states, shifting them towards a more inflammatory and less metabolically efficient state in certain cell types.

Modulation of Specific Cellular Biochemical Processes

Beyond metabolic regulation, carboxylesterases modulate several other specific cellular biochemical processes. Their primary function involves the hydrolysis of ester bonds, which is crucial for the biotransformation of a vast array of compounds. biomolther.orgnih.govjournalspub.commdpi.com

Xenobiotic Detoxification and Activation : CEs are key enzymes in Phase I drug metabolism, responsible for detoxifying various xenobiotics, including drugs, pesticides, environmental toxicants, and carcinogens, by converting esterified compounds into more polar alcohols and carboxylic acids, facilitating their elimination. americanpharmaceuticalreview.combiomolther.orgnih.govjournalspub.commdpi.comatsjournals.org Conversely, CEs can also metabolically activate certain prodrugs and carcinogens. biomolther.orgnih.govmdpi.comnih.gov For example, the anticancer prodrug CPT-11 is hydrolyzed by human carboxylesterase 2 (CE2) to its active anti-tumor agent, SN-38. plos.org Inhibition by Bomin-3 would therefore directly impact the detoxification pathways and the activation of such prodrugs, potentially leading to altered drug efficacy or increased toxicity of xenobiotics. americanpharmaceuticalreview.comnih.govresearchgate.net

Endogenous Compound Processing : CEs hydrolyze various endogenous compounds, including short- and long-chain acyl-glycerols, long-chain acyl-carnitine, and long-chain acyl-CoA esters. biomolther.orgmdpi.comnih.govxiahepublishing.com The products of CE-mediated hydrolysis, such as alcohols, phenols, and organic anions, can subsequently serve as substrates for other enzymes (e.g., UDP-glucuronosyltransferases, UGTs) or transporters (e.g., multidrug resistance-associated protein 2, MRP2; breast cancer resistance protein, BCRP), indicating their role in downstream processing and elimination pathways. biomolther.orgmdpi.comnih.gov The inhibition of CEs by Bomin-3 would disrupt this sequential processing, potentially leading to the accumulation of their esterified substrates and affecting subsequent metabolic steps.

Protein Trafficking : Carboxylesterases have also been implicated in protein trafficking. nih.gov While the precise mechanisms are still under investigation, their role in this process suggests that Bomin-3's inhibitory action could indirectly affect cellular organization and function related to protein localization and transport.

Plant Physiology (Contextual Example) : In plants, carboxylesterases regulate axillary bud growth through strigolactone metabolism and are involved in plant defense and detoxification, highlighting the conserved yet diverse roles of these enzymes across biological kingdoms. frontiersin.orgresearchgate.net While Bomin-3's direct application in plant systems is outside the scope, this illustrates the fundamental importance of CE activity in biological systems.

The irreversible inhibition of carboxylesterases by Bomin-3 thus represents a significant perturbation to the intricate network of biochemical reactions and cellular processes regulated by these enzymes, particularly affecting lipid metabolism, xenobiotic processing, and the fate of various endogenous compounds.

Computational and Structural Biology Approaches in Bomin 3 Research

In Silico Studies of Bomin-3 and its Interactions

In silico studies encompass a broad range of computational methods used to analyze and correlate physical, chemical, and mathematical parameters to predict the behavior of drugs and their protein targets researchgate.net. These studies are instrumental in generating approximate-to-reality predictions, offering researchers a simulated panorama of how a compound would interact within a biological system researchgate.net. While in silico methods are widely applied in drug discovery to understand compound interactions, specific detailed in silico studies focusing solely on Bomin-3 and its interactions were not extensively found in the current literature.

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as Bomin-3, when bound to a macromolecule (receptor), typically a protein like carboxylesterase bitesizebio.com. The primary goal is to predict the binding pose and affinity between the ligand and the receptor bitesizebio.com. This process involves characterizing the binding site, positioning the ligand within it, and evaluating the strength of interaction for various ligand-receptor poses using scoring functions bitesizebio.com. Docking algorithms explore different conformations of the ligand and its interactions with the protein's active site, identifying potential binding pockets and predicting how strongly a compound might bind bitesizebio.comnanobioletters.com. This information is crucial for understanding the molecular basis of inhibition and guiding further compound optimization.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational approach that establishes a mathematical relationship between the chemical structure of a compound and its biological activity nih.govnih.govnih.gov. By analyzing a series of compounds with known activities, QSAR models can predict the activity of new, untested compounds based on their molecular descriptors nih.govnih.gov. These descriptors can include physicochemical, electronic, and steric parameters researchgate.net. Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) models are employed, with 3D-QSAR considering the spatial conformations of substituents and molecular bonds for a more detailed analysis researchgate.netresearchgate.netfrontiersin.org. QSAR models are valuable for identifying key structural features that contribute to activity and for guiding the synthesis of more potent or selective compounds.

Advanced Computational Strategies for Analogue Design and Optimization

Advanced computational strategies are increasingly being employed to design and optimize analogues of lead compounds, aiming to improve their inhibitory potency, specificity, and other desired properties. These methods go beyond simple screening to rationally engineer new molecules.

Predictive algorithms are essential tools in drug discovery for forecasting the inhibitory potency and specificity of chemical compounds nih.govnih.govinsightsoftware.com. These algorithms, often incorporating machine learning and deep learning techniques, analyze vast datasets of chemical structures and their biological activities to build models that can predict the activity of novel molecules nih.govnih.gov. By learning complex patterns within the data, these algorithms can help prioritize compounds for synthesis and experimental testing, accelerating the discovery process for more effective and selective inhibitors.

Computational pathway design and retro-biosynthesis are methodologies primarily used in synthetic biology and metabolic engineering to design de novo biosynthetic pathways for the production of target compounds nih.govresearchgate.netnih.gov. This involves identifying enzymatic biotransformation steps that can connect a target molecule to a cellular metabolite or a biochemical feedstock researchgate.net. Retrobiosynthesis, inspired by retrosynthetic organic chemistry, works backward from the desired product to identify suitable precursors and enzymatic reactions researchgate.net. While this approach is crucial for exploiting the diversity of enzymatic transformations and broadening the range of biosynthesized compounds, its direct application to the design of Bomin-3 or its analogues in a retro-biosynthetic context was not found in the provided search results.

Structural Characterization of Enzyme-Inhibitor Complexes

Structural characterization of enzyme-inhibitor complexes is fundamental to understanding the precise molecular interactions that underpin inhibition nih.govmdpi.com. Techniques such as X-ray crystallography are used to determine the three-dimensional structure of the enzyme in complex with its inhibitor nih.gov. This provides atomic-level detail on how the inhibitor binds to the enzyme's active site, including specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces nih.gov. Such structural insights are invaluable for rational drug design, allowing researchers to modify inhibitors to enhance potency, improve selectivity, or overcome resistance mechanisms. While the general principles of structural characterization are well-established for enzyme-inhibitor complexes, specific structural data for Bomin-3 bound to a carboxylesterase were not found in the search results.

Cryo-EM and X-ray Crystallography Studies for Binding Site Analysis (Prospective)

Cryogenic electron microscopy (Cryo-EM) and X-ray crystallography are two cornerstone techniques in structural biology that offer high-resolution insights into protein-ligand complexes. drughunter.com These methods are complementary, with X-ray crystallography traditionally considered the "gold standard" for detailed structural information on protein-ligand interactions, particularly for smaller proteins or domains. drughunter.comcriver.com Cryo-EM, on the other hand, has revolutionized the study of large, flexible, or membrane-bound protein complexes, which are often challenging to crystallize for X-ray diffraction. drughunter.comscilifelab.se

For Bomin-3, prospective Cryo-EM and X-ray crystallography studies would aim to precisely map its binding site on its target protein, herein referred to as "Target-X." X-ray crystallography of Bomin-3 in complex with Target-X would ideally provide atomic-level resolution of the binding pocket, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and π-stacking interactions. criver.comnih.govmigrationletters.com This information is critical for structure-based drug design, enabling rational modifications to Bomin-3 to enhance its potency, selectivity, and pharmacokinetic properties. criver.compeakproteins.comresearchgate.net The process typically involves either co-crystallization of Target-X with Bomin-3 or soaking Bomin-3 into pre-formed Target-X apo-crystals. nih.govpeakproteins.com

Cryo-EM, particularly with its recent "resolution revolution" achieving sub-3Å resolution, is increasingly capable of identifying small molecule-protein interactions and would be invaluable if Target-X is a large, multi-subunit complex or a membrane protein. drughunter.comscilifelab.senih.gov Cryo-EM studies would involve vitrifying samples of the Bomin-3-Target-X complex and then imaging them with an electron beam to reconstruct a 3D model. drughunter.com This technique is particularly advantageous for capturing different conformational states of Target-X in complex with Bomin-3, offering a more dynamic view of the binding event. drughunter.comnih.govvalencelabs.com

The integration of computational chemistry with these experimental structural biology techniques is crucial. criver.com Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict potential binding poses of Bomin-3 within Target-X's binding pocket, which can then be validated and refined by experimental Cryo-EM or X-ray crystallography data. frontiersin.orgcriver.comnih.gov Furthermore, computational methods can aid in identifying and characterizing binding sites on protein surfaces, even for proteins of unknown function. unomaha.edu

A hypothetical summary of key structural insights anticipated from such studies for the Bomin-3:Target-X complex is presented in Table 1.

Table 1: Hypothetical Structural Insights from Bomin-3:Target-X Complex Analysis

| Interaction Type | Key Residues on Target-X | Predicted Distance (Å) | Significance for Binding |

| Hydrogen Bond | Ser123, Thr256 | 2.8 - 3.2 | Specificity, Affinity |

| Hydrophobic | Leu150, Ala201, Phe280 | 3.5 - 4.5 | Stability, Favorable Packing |

| π-Stacking | Tyr185 | 3.4 - 3.8 | Aromatic Recognition |

| Salt Bridge | Lys90, Asp300 | 2.5 - 3.5 | Electrostatic Complementarity |

Note: Data presented in this table are hypothetical and illustrative of the type of information derived from structural biology studies.

Conformational Analysis of Bomin-3 upon Target Binding

Ligand binding to a protein often induces conformational changes in both the ligand and the protein target. elifesciences.orgelifesciences.org Understanding these dynamic rearrangements is fundamental to comprehending the mechanism of action of Bomin-3. Conformational analysis of Bomin-3 upon binding to Target-X would involve investigating how the three-dimensional structure of Bomin-3 itself changes as it interacts with its binding site, and reciprocally, how Target-X adapts its conformation to accommodate Bomin-3. elifesciences.org

Two primary models describe ligand-induced conformational changes: "induced fit" and "conformational selection." elifesciences.orglibretexts.org In the induced fit model, ligand binding directly triggers a conformational change in the protein, leading to a more tightly bound complex. libretexts.org Conversely, in conformational selection, the protein exists in multiple pre-existing conformations, and the ligand preferentially binds to and stabilizes one of these high-affinity states. elifesciences.orglibretexts.org It is also recognized that both mechanisms can occur simultaneously or sequentially. libretexts.org

Molecular dynamics (MD) simulations are powerful computational tools for studying these dynamic processes at an atomic level. nih.govencyclopedia.pub By simulating the movement of atoms over time, MD simulations can provide detailed insights into how Bomin-3 approaches and binds to Target-X, the intermediate conformational states adopted, and the final stable bound complex. nih.govencyclopedia.pub These simulations can reveal loop closures, domain movements, and side-chain reorientations within Target-X that occur upon Bomin-3 binding. elifesciences.orgnih.gov For instance, studies have shown that ligand binding can alter the flexibility of different protein regions, with binding site residues often becoming more rigid while distant regions may become less rigid. elifesciences.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another experimental technique that can provide atomic-level insights into protein dynamics and conformational changes upon ligand binding, even for flexible proteins or those not amenable to crystallization. scilifelab.sefrontiersin.org NMR chemical shift perturbations (CSPs) can identify residues in Target-X that are directly involved in Bomin-3 binding or experience conformational changes as a result of binding. frontiersin.org

Table 2: Hypothetical Conformational Changes in Target-X upon Bomin-3 Binding

| Target-X Region | Apo State Conformation | Bomin-3 Bound State Conformation | Observed Change |

| Loop 1 (e.g., βB/βC loop) | Flexible, open | More rigid, closed over ligand | Loop closure, reduced flexibility nih.gov |

| Side Chain X | Multiple rotamers | Single, stabilized rotamer | Conformational restriction elifesciences.org |

| Overall Domain | Open | Compacted | Induced fit, domain rearrangement elifesciences.org |

Note: Data presented in this table are hypothetical and illustrative of the type of information derived from conformational analysis studies.

These integrated computational and structural biology approaches are essential for a comprehensive understanding of Bomin-3's interaction with its biological target, paving the way for rational optimization and further development.

Preclinical Research Paradigms and Mechanistic Investigations

Development of In Vitro Preclinical Models for Mechanistic Elucidation

In vitro preclinical models are indispensable tools in the early phases of drug discovery, offering a controlled environment to investigate the fundamental interactions between a compound and its biological targets angelinipharma.comreadycell.com. These models are instrumental in reducing the reliance on animal experimentation and minimizing operational costs, while providing critical insights into a compound's efficacy and mechanism of action angelinipharma.comreadycell.com. By mimicking physiological conditions, often through cell-based systems, these models enable the identification, characterization, and refinement of potential therapeutic candidates angelinipharma.comreadycell.comhubrecht.eu.

Cell-Based Assays for Target Engagement

Cell-based assays for target engagement are crucial for evaluating whether a compound successfully enters cells and binds to its intended protein target within a living cellular environment discoverx.compromega.com.aupromega.com. These assays are vital throughout various stages of drug development, including target validation, establishing structure-activity relationships, and confirming the compound's mechanism of action (MOA) promega.com.

Modern approaches in cell-based target engagement include techniques such as the NanoBRET® Target Engagement Assay. This method leverages bioluminescence resonance energy transfer (BRET) to directly measure the binding between a target protein (often fused with a NanoLuc® luciferase) and a small molecule within live cells, providing quantitative data on target occupancy, compound affinity, residence time, and cell permeability promega.com.aupromega.com. Another significant technique is the Cellular Thermal Shift Assay (CETSA®), which is a matrix-agnostic method that assesses drug-target interactions in complex biological systems, including whole blood. CETSA operates by measuring changes in protein thermal stability upon ligand binding, offering a direct and physiologically relevant way to study drug behavior in situ pelagobio.com. For compounds like Bomin-3, such cell-based assays would be essential to confirm its cellular uptake and its ability to engage with intracellular carboxylesterase targets, thereby providing critical data on its cellular potency and the dynamics of its interaction with the enzyme.

Biochemical Assays for Enzyme Profiling

Biochemical assays are foundational for the comprehensive profiling of enzyme activity and for identifying compounds that modulate these activities, whether as inhibitors or activators bmglabtech.comdalriadatx.combellbrooklabs.com. These assays are routinely employed to screen vast libraries of compounds, precisely determine their potency (quantified by metrics such as IC50 or Ki values), and assess their selectivity across a panel of related and unrelated enzymes bellbrooklabs.comnuvisan.com. These assays can be configured as kinetic or endpoint measurements and utilize a variety of detection methods, including colorimetric, fluorescent, and luminescent readouts bmglabtech.comdalriadatx.com.

For Bomin-3, biochemical assays were pivotal in establishing its identity as a selective irreversible inhibitor of carboxylesterases latoxan.comaacrjournals.org. Research findings indicate that Bomin-3 effectively inhibits rat liver carboxylesterase. Notably, this inhibition occurs at approximately 10-fold lower concentrations compared to the concentrations required to inhibit human erythrocyte acetylcholinesterase and horse serum butyrylcholinesterase aacrjournals.org. This differential inhibition highlights Bomin-3's relative selectivity towards carboxylesterases within the broader class of esterase enzymes.

Table 1: Relative Inhibitory Potency of Bomin-3 on Esterases

| Enzyme Target | Relative Inhibition Concentration (vs. Rat Liver Carboxylesterase) |

| Rat Liver Carboxylesterase | 1x |

| Human Erythrocyte AChE | ~10x higher |

| Horse Serum Butyrylcholinesterase | ~10x higher |

Mechanistic Investigations in Relevant Preclinical Models

Mechanistic investigations in preclinical models delve into the precise molecular interactions and pathways through which a compound exerts its biological effects angelinipharma.combio-rad.com. Bomin-3 is characterized as a selective irreversible inhibitor of carboxylesterases latoxan.com. The irreversible nature of its inhibition is critical to its mechanism of action. As an organophosphate, Bomin-3 inhibits carboxylesterases by forming a stable covalent bond with the enzyme nih.gov. This process typically involves the nucleophilic attack of the serine Oγ residue within the enzyme's active site on the phosphate (B84403) atom of the organophosphate, resulting in a phosphorylated enzyme intermediate that is highly stable and effectively renders the enzyme inactive nih.gov.

Preclinical studies have demonstrated Bomin-3's inhibitory effect on rat liver carboxylesterase, underscoring its specificity relative to other cholinesterases aacrjournals.org. While the benzodioxaphosphorine class, including Bomin-3, has shown inhibition of rat liver carboxylesterase, some studies indicated that these compounds did not inhibit recombinant rat carboxylesterase (rCE) at concentrations up to 100 μmol/L aacrjournals.org. This observation may suggest isoform-specific activity or differences in the enzyme preparations used in various studies. The primary mechanistic insight, however, remains its irreversible, covalent modification of carboxylesterases.

Comparative Mechanistic Analysis with Other Carboxylesterase Inhibitors

A comparative mechanistic analysis positions Bomin-3 within the landscape of known carboxylesterase inhibitors, highlighting its unique attributes and limitations. Bomin-3 belongs to the benzodioxaphosphorine family, which, prior to 2004, were among the few reported selective carboxylesterase inhibitors aacrjournals.orgnih.gov.

Compared to other organophosphates (OPs), which are generally potent inhibitors but often exhibit broad activity across various serine hydrolases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), Bomin-3 demonstrated a degree of selectivity aacrjournals.orgnih.govnih.gov. Specifically, Bomin-3 was found to inhibit rat liver carboxylesterase at approximately 10-fold lower concentrations than human erythrocyte acetylcholinesterase and horse serum butyrylcholinesterase aacrjournals.org.

However, the selectivity of the Bomins (Bomin-1, Bomin-2, and Bomin-3) for carboxylesterases over AChE was reported to be modest, approximately 10-fold nih.gov. This limited selectivity, coupled with the inherent problematic nature of organophosphates due to their potential for broader enzyme inhibition and associated concerns, has historically rendered them less favorable as scaffolds for the development of clinically useful compounds nih.govnih.gov.

In contrast, other classes of carboxylesterase inhibitors have emerged with improved selectivity profiles and distinct mechanisms of action. For instance, sulfonamides and benzoins have been developed that are highly selective for CEs, often without inhibiting AChE or BChE nih.gov. Similarly, isatins and indole-2,3-diones represent other chemical classes identified as CE inhibitors nih.govnih.gov. These newer classes offer alternative mechanistic approaches to CE inhibition, often with better specificity, thereby overcoming some of the limitations associated with organophosphate-based inhibitors like Bomin-3.

Future Directions and Emerging Research Avenues for Bomin 3

Rational Development of Next-Generation Enzyme Inhibitors Based on Bomin-3 Scaffold

There is no available scientific literature detailing efforts to rationally design or develop next-generation enzyme inhibitors using the Bomin-3 scaffold. The conflicting reports on its basic inhibitory activity mean that a clear structure-activity relationship, which is essential for such development, has not been established.

Investigation of Bomin-3’s Potential in Modulating Undiscovered Enzymatic Systems

No research has been published investigating the effects of Bomin-3 on any enzymatic systems beyond the initially reported, and later contested, action on carboxylesterases. Its broader biochemical profile and potential off-target effects remain unexplored.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A search for studies involving multi-omics approaches (such as genomics, proteomics, or metabolomics) to understand the mechanism of action of Bomin-3 yielded no results. Such comprehensive analyses are contingent on initial, validated findings of significant biological activity, which are currently lacking for this compound.

Bio-Inspired Synthesis and Exploration of Biosynthetic Pathways of Related Structures

There is no information available regarding the bio-inspired synthesis of Bomin-3 or the exploration of biosynthetic pathways for any related natural product structures. The compound is described as synthetic, and no natural analogs have been reported in the literature that would prompt such investigation.

Q & A

Q. What are the foundational synthetic pathways for Bomin-3, and how do reaction conditions influence yield and purity?

Answer: Bomin-3 synthesis typically involves [describe general synthetic routes, e.g., multi-step organic reactions with catalysts or solvents]. Yield optimization requires systematic variation of parameters (temperature, solvent polarity, stoichiometry) and characterization via HPLC or NMR to assess purity . For reproducibility, document deviations from published protocols, such as inert atmosphere requirements or purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers design initial in vitro assays to evaluate Bomin-3’s bioactivity?

Answer: Begin with dose-response assays (e.g., IC50 determination) in relevant cell lines, using positive and negative controls. Ensure statistical power by calculating sample sizes based on pilot data and applying ANOVA or t-tests for significance. Include solvent controls (e.g., DMSO) to rule out vehicle effects. Pre-register protocols to mitigate bias .

Advanced Research Questions

Q. How can contradictory findings in Bomin-3’s mechanism of action be systematically resolved?

Answer: Contradictions often arise from contextual factors (e.g., cell type-specific signaling pathways or assay sensitivity). Conduct a systematic review using COSMIN guidelines to evaluate methodological quality across studies . Validate hypotheses via orthogonal assays (e.g., CRISPR knockouts to confirm target engagement) and meta-analyses to identify moderating variables . Transparently report limitations, such as batch-to-batch compound variability .

Q. What advanced computational strategies are recommended for modeling Bomin-3’s structure-activity relationships (SAR)?

Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities against hypothesized targets, followed by molecular dynamics simulations (e.g., GROMACS) to assess stability. Validate predictions with mutagenesis studies and compare results to QSAR models trained on analogous compounds . Cross-reference with structural databases (e.g., PDB) to identify conserved binding motifs .

Q. How should researchers address discrepancies in Bomin-3’s pharmacokinetic data across preclinical models?

Answer: Analyze interspecies differences in metabolic enzymes (e.g., CYP450 isoforms) using liver microsome assays. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate findings to humans. Use tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements and compartmental modeling (e.g., NONMEM) to resolve absorption-distribution conflicts .

Methodological Frameworks

Q. What criteria define a robust experimental design for Bomin-3’s toxicity profiling?

Answer: Follow OECD guidelines for acute and chronic toxicity studies, including:

- Dose-ranging experiments with ≥3 concentrations.

- Histopathological analysis of major organs (e.g., liver, kidneys).

- Inclusion of vehicle and blank controls.

- Blinded assessment by multiple pathologists to reduce observer bias .

Q. How can researchers ensure reproducibility in Bomin-3’s spectral data (e.g., NMR, IR)?

Answer:

- Calibrate instruments using certified reference materials.

- Report solvent peaks and integration ratios in NMR.

- Deposit raw spectral files in open-access repositories (e.g., Zenodo) with metadata .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing non-linear dose-response curves in Bomin-3 studies?

Answer: Fit data to Hill or Log-Logistic models using software like GraphPad Prism. Report R² values, EC50/IC50 with 95% confidence intervals, and outlier tests (e.g., Grubbs’ test). For heterogeneous data, apply mixed-effects models .

Q. How should researchers handle missing data in longitudinal studies involving Bomin-3?

Answer: Use multiple imputation (e.g., MICE algorithm) for <20% missing data. For higher rates, perform sensitivity analyses (e.g., complete-case vs. worst-case scenarios) and report attrition rates in CONSORT-compliant flowcharts .

Literature Review and Evidence Synthesis

Q. What strategies improve the comprehensiveness of systematic reviews on Bomin-3?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.